molecular formula C15H13N3O3 B13489160 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid

3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13489160
M. Wt: 283.28 g/mol
InChI Key: DPFPSGLDHPKGFV-UHFFFAOYSA-N
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Description

3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Amino Group Introduction: The amino group can be introduced through nitration followed by reduction or direct amination reactions.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and benzyloxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the amino and benzyloxy groups.

    8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a hydroxy group instead of the benzyloxy group.

    3-Substituted Imidazo[1,2-a]pyridines: Various derivatives with different substituents at the 3-position.

Uniqueness

3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the amino and benzyloxy groups, which enhance its reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications in different fields .

Biological Activity

3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.28 g/mol
  • IUPAC Name : 3-amino-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylic acid
  • Canonical SMILES : C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N)C(=O)O

The unique structure features an amino group, a benzyloxy substituent, and a carboxylic acid functional group, enhancing its reactivity and interaction with biological targets .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds within the imidazo[1,2-a]pyridine class can inhibit the growth of various bacteria, including Mycobacterium tuberculosis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Its structural components allow it to interact with specific molecular targets involved in cancer pathways. While detailed mechanisms are still under investigation, initial findings suggest that it may modulate pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions.
  • Introduction of the Benzyloxy Group : Via nucleophilic substitution reactions using benzyl halides.
  • Amino Group Introduction : Through nitration followed by reduction or direct amination reactions.

These synthetic routes can be optimized for yield and purity using various catalysts and purification techniques .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Mycobacterium tuberculosis with MIC values ≤0.006 μM .
Study BShowed promising anticancer activity in vitro by modulating cell cycle pathways .
Study CReported strong anti-inflammatory effects comparable to celecoxib in COX inhibition assays .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-amino-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c16-13-12(15(19)20)17-14-11(7-4-8-18(13)14)21-9-10-5-2-1-3-6-10/h1-8H,9,16H2,(H,19,20)

InChI Key

DPFPSGLDHPKGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N)C(=O)O

Origin of Product

United States

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